N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride
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Overview
Description
N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is known for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and subsequent reaction with ethanamine. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution where halogenated compounds are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Uniqueness
N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-8-4-3-5-9-11(8)14-10(13-9)6-7-12-2;/h3-5,12H,6-7H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVICJRSLRMLPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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